molecular formula C17H20ClNO B8497046 Clemeprol

Clemeprol

Cat. No. B8497046
M. Wt: 289.8 g/mol
InChI Key: YXOXPPZXGQCEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04101676

Procedure details

p-Chlorophenyl-phenylacetaldehyde (5.68 g.) was reacted with dimethylsulphoxonium methylide and the crude epoxide obtained further reacted with dimethylamine in ethanol by the procedures described in Example 8 to give 3-dimethylamino-1-p-chlorophenyl-1-phenyl-propan-2-ol (2.6g., 37% from aldehyde) as an oil.
Name
p-Chlorophenyl-phenylacetaldehyde
Quantity
5.68 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylsulphoxonium methylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:9]=[O:10])=[CH:4][CH:3]=1.[CH3:17][NH:18][CH3:19].[CH2:20](O)C>>[CH3:17][N:18]([CH3:20])[CH2:19][CH:9]([OH:10])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
p-Chlorophenyl-phenylacetaldehyde
Quantity
5.68 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C=O)C1=CC=CC=C1
Name
dimethylsulphoxonium methylide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude epoxide obtained further

Outcomes

Product
Name
Type
product
Smiles
CN(CC(C(C1=CC=CC=C1)C1=CC=C(C=C1)Cl)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.